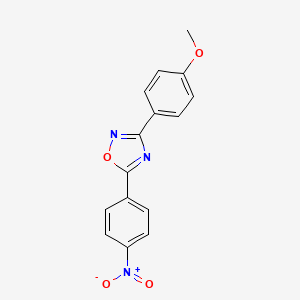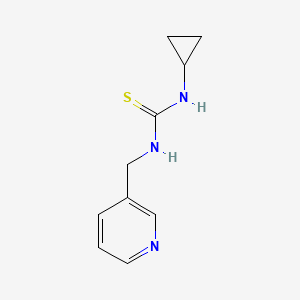
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU belongs to the class of phenylurea derivatives and is a potent cytokinin-like compound that promotes cell division and growth in plants. CPPU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea acts as a cytokinin-like compound that promotes cell division and growth in plants. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea stimulates the activity of enzymes involved in cell division and elongation, leading to increased plant growth. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea also regulates the expression of genes involved in plant growth and development, leading to increased fruit set, fruit size, and yield.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects on plants. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea stimulates the activity of enzymes involved in photosynthesis, leading to increased photosynthetic rate and carbon fixation. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea also regulates the expression of genes involved in stress response, leading to increased tolerance to abiotic and biotic stress. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to increase the levels of cytokinins and auxins in plants, leading to increased cell division and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its high potency, stability, and solubility in water. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can be easily applied to plants through foliar spray or root drench, making it a convenient tool for plant growth and development studies. However, N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has some limitations, including its high cost, potential toxicity to non-target organisms, and potential environmental impact.
Direcciones Futuras
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has several potential future directions for research. One potential direction is to study the interaction between N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea and other plant growth regulators, such as gibberellins and abscisic acid, to understand the complex regulatory network of plant growth and development. Another potential direction is to study the effect of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea on the microbiome of plants, to understand the potential impact of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea on soil health and ecosystem services. Finally, the development of new N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea derivatives with improved efficacy and safety profiles could lead to the development of new plant growth regulators with commercial potential.
Conclusion
In conclusion, N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has the potential to improve plant growth and development and has several potential future directions for research.
Métodos De Síntesis
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-pyridinemethanol with cyclopropyl isocyanate, followed by reaction with thiourea. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can also be synthesized by reacting 3-pyridinemethanol with thiourea, followed by reaction with cyclopropyl isocyanate. These methods result in the formation of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea with high yields and purity.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its role in promoting plant growth and development. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to increase fruit set, fruit size, and yield in various crops, including grapes, kiwifruit, apples, and tomatoes. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has also been shown to improve the quality of fruits and vegetables by increasing the sugar content, vitamin C, and anthocyanin levels. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been used to improve the growth of ornamental plants, such as roses and chrysanthemums, and to promote the growth of cut flowers.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c14-10(13-9-3-4-9)12-7-8-2-1-5-11-6-8/h1-2,5-6,9H,3-4,7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAGIGPZPKMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5812159.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5812165.png)
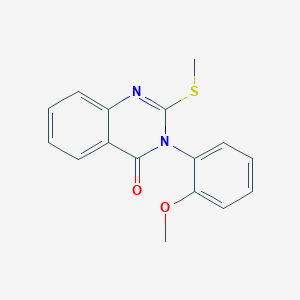
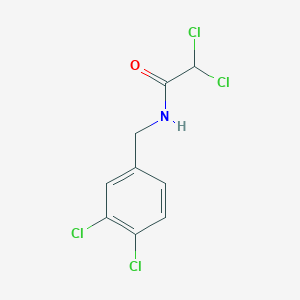
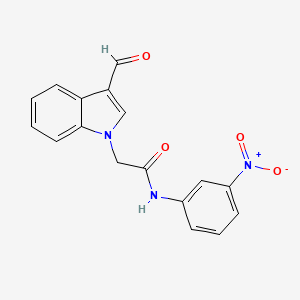
![2-[(1-azepanylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5812184.png)
![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)
![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)

![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)
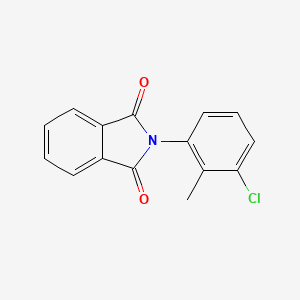
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)
